1-(Furan-3-carbonyl)azetidin-3-ol
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Overview
Description
1-(Furan-3-carbonyl)azetidin-3-ol is a heterocyclic compound that combines the structural features of furan and azetidine The furan ring is a five-membered aromatic ring containing one oxygen atom, while azetidine is a four-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-carbonyl)azetidin-3-ol can be synthesized through various methods. One common approach involves the reaction of furan-3-carboxylic acid with azetidin-3-ol under appropriate conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the desired product. For example, the use of thionyl chloride as a dehydrating agent and a base such as triethylamine can promote the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-carbonyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-(Furan-3-carbonyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-3-carbonyl)azetidin-3-ol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Furan-3-carboxylic acid: Shares the furan ring but lacks the azetidine moiety.
Azetidin-3-ol: Contains the azetidine ring but lacks the furan moiety.
1-(Furan-2-carbonyl)azetidin-3-ol: Similar structure but with the carbonyl group at a different position on the furan ring.
Uniqueness: 1-(Furan-3-carbonyl)azetidin-3-ol is unique due to the combination of the furan and azetidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
furan-3-yl-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-3-9(4-7)8(11)6-1-2-12-5-6/h1-2,5,7,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGXMAGFNBCFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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